molecular formula C19H17ClN6O3 B2830370 2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034599-57-8

2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2830370
CAS RN: 2034599-57-8
M. Wt: 412.83
InChI Key: BHYHWSWRHNQQAW-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN6O3 and its molecular weight is 412.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Assessment

  • Synthesis Techniques : Novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, related to the chemical , are synthesized using a method starting from commercially available 2-chloropyridine carboxylic acids with amidoximes, forming corresponding 2-chloro-[1,2,4]oxadiazolylpyridines. This process involves hydrazinolysis, ester formation, and amide formations (Karpina et al., 2019).

  • Biological Properties : Compounds with 1,2,4-oxadiazole and [1,2,4]triazolo[4,3-a]pyridine structures, like the compound , have been noted for their variety of interesting biological properties. This includes potential pharmacological activity, though specific activities were not detailed in the study (Karpina et al., 2019).

Insecticidal Assessment

  • Use in Pest Control : Compounds incorporating a 1,2,4-triazole structure, similar to the chemical , have been assessed for insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These compounds showed potential as insecticidal agents (Fadda et al., 2017).

Applications in Heterocyclic Chemistry

  • Heterocyclic Derivatives Synthesis : The synthesis of heterocyclic amines, including derivatives of pyridines and triazoles, involves cyanoacetylation reactions and cyclization processes. These methods might be relevant for creating derivatives of the given compound (Ibrahim et al., 2011).

Antimicrobial and Anti-Inflammatory Activities

  • Potential Antimicrobial and Anti-Inflammatory Use : Derivatives of pyridines, such as those related to the compound , have been explored for their antibacterial, anti-inflammatory, and anti-allergic activities. These compounds show promising results in inhibiting bacterial growth and reducing inflammation (El-Salam et al., 2008).

Other Potentially Related Research Applications

  • Synthesis of Pyranotriazolopyrimidines : Research on the synthesis of compounds similar to the given chemical has shown potential in inhibiting enzymes like xanthine oxidase and soybean lipoxygenase, and exhibiting cytotoxic activities (Ben Saïd et al., 2016).
  • Structure Analysis and DFT Calculations : Studies on pyridazine analogs, which share structural similarities with the compound , have focused on their structural analysis and density functional theory calculations. This suggests potential application in molecular design and computational chemistry (Sallam et al., 2021).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O3/c1-11-7-14(20)3-4-15(11)28-10-18(27)21-9-17-24-23-16-8-13(5-6-26(16)17)19-22-12(2)25-29-19/h3-8H,9-10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYHWSWRHNQQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

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